

# An In-Depth Technical Guide to In Vivo Photo-Crosslinking Amino Acids

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# Introduction to In Vivo Photo-Crosslinking

In vivo photo-crosslinking has emerged as a powerful technique for elucidating transient and dynamic biomolecular interactions within the complex environment of a living cell.[1][2][3][4] This method utilizes genetically encoded unnatural amino acids (UAAs) bearing photoreactive moieties.[5][6][7][8][9] Upon activation with a specific wavelength of UV light, these amino acids form highly reactive intermediates that covalently bond with nearby molecules, effectively "freezing" interactions for subsequent analysis.[10][11] This guide provides a comprehensive overview of the core principles, methodologies, and applications of in vivo photo-crosslinking amino acids.

# **Core Principles of Photo-Crosslinking Amino Acids**

Photo-crosslinking amino acids are variants of natural amino acids engineered to contain a light-sensitive functional group. The most commonly used photoreactive groups include benzophenones, diazirines, and aryl azides. When exposed to a specific wavelength of UV light, these groups generate highly reactive species—such as carbenes or nitrenes—that can insert into C-H, N-H, or O-H bonds of proximally located molecules, forming a stable covalent crosslink.[10][12] This allows for the capture of interactions that are often too transient or weak to be identified by traditional biochemical methods like co-immunoprecipitation.[1][4]



# **Types of Photo-Crosslinking Amino Acids**

A variety of photo-crosslinking amino acids have been developed, each with distinct properties regarding its activation wavelength, reactivity, and steric footprint. The choice of a particular UAA depends on the specific biological question and the experimental system.



Photo- Crosslinking Amino Acid	Photoreactive Moiety	Activation Wavelength (nm)	Reactive Intermediate	Key Characteristic s
p-Benzoyl-L- phenylalanine (pBpa)	Benzophenone	350-365[10][11] [13][14]	Diradical (triplet state)	High crosslinking efficiency (>50%) [10]; chemically stable under ambient light[10]; can be repeatedly excited[10].
Diazirine- containing amino acids (e.g., photo-Leucine, photo- Methionine)	Diazirine	330-370[12][15] [16]	Carbene	Smaller than benzophenone, potentially causing less steric perturbation[16]; highly reactive with a short lifetime[12].
Aryl azide- containing amino acids	Aryl azide	250-460[15][17]	Nitrene	Activation wavelength can be tuned by modifying the aryl ring[15]; can have lower crosslinking efficiency compared to pBpa[17].

# Experimental Protocols Site-Specific Incorporation of Photo-Crosslinking Amino Acids via Genetic Code Expansion



This protocol describes the site-specific incorporation of a UAA, such as pBpa, into a target protein in mammalian cells using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7][14] [18][19][20]

#### Materials:

- Mammalian expression vector for the gene of interest (GOI) with an in-frame amber stop codon (TAG) at the desired incorporation site.
- Mammalian expression vector encoding the orthogonal aminoacyl-tRNA synthetase (e.g., pBpaRS).
- Mammalian expression vector encoding the orthogonal suppressor tRNA (e.g., tRNAPyl).
- Photo-crosslinking amino acid (e.g., p-benzoyl-L-phenylalanine).
- Mammalian cell line (e.g., HEK293T, CHO).
- Cell culture medium and supplements.
- Transfection reagent.

#### Procedure:

- Plasmid Preparation: Prepare high-quality plasmids for the GOI, the orthogonal synthetase, and the suppressor tRNA.
- · Cell Culture and Transfection:
  - Seed the mammalian cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.
  - Co-transfect the cells with the three plasmids using a suitable transfection reagent according to the manufacturer's instructions.
- Supplementation with UAA:



- Immediately after transfection, add the photo-crosslinking amino acid to the cell culture medium to a final concentration of 0.5-1 mM.
- Protein Expression:
  - Incubate the cells for 24-48 hours to allow for the expression of the UAA-containing protein.

# In Vivo Photo-Crosslinking

This protocol outlines the procedure for UV irradiation of live cells to induce covalent crosslinking.

#### Materials:

- Cells expressing the protein of interest with the incorporated photo-crosslinking amino acid.
- · Phosphate-buffered saline (PBS).
- UV lamp with the appropriate wavelength for the chosen UAA (e.g., 365 nm for pBpa).

#### Procedure:

- Cell Preparation:
  - Wash the cells twice with ice-cold PBS to remove the culture medium.
  - For adherent cells, leave a thin layer of PBS covering the cells. For suspension cells, resuspend the cell pellet in ice-cold PBS.
- UV Irradiation:
  - Place the cell culture plate on a cold surface (e.g., an ice-water bath) to minimize cellular stress.
  - Irradiate the cells with a UV lamp at the specific activation wavelength (e.g., 365 nm) for 15-30 minutes.[21] The optimal irradiation time and distance from the UV source should be empirically determined.



#### Cell Lysis:

- Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.
- The cell lysate containing the crosslinked protein complexes is now ready for downstream analysis.

# **Analysis of Crosslinked Products by Mass Spectrometry**

This protocol provides a general workflow for the identification of crosslinked peptides by mass spectrometry.[2][22][23][24][25]

#### Materials:

- Cell lysate containing crosslinked protein complexes.
- Affinity purification reagents (e.g., antibodies, beads).
- SDS-PAGE reagents.
- In-gel digestion reagents (e.g., trypsin).
- Liquid chromatography-mass spectrometry (LC-MS/MS) system.
- Crosslink identification software (e.g., MeroX, pLink).

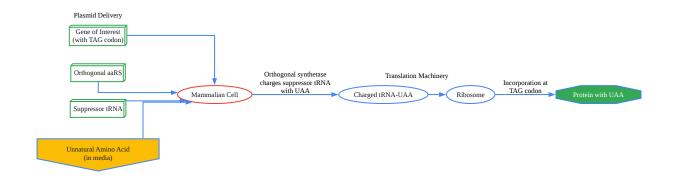
#### Procedure:

- Affinity Purification (Optional):
  - If the protein of interest is tagged, perform affinity purification to enrich for the crosslinked complexes.
- SDS-PAGE and In-Gel Digestion:
  - Separate the proteins by SDS-PAGE.
  - Excise the protein band corresponding to the crosslinked complex.



- Perform in-gel digestion of the proteins with a protease such as trypsin.
- LC-MS/MS Analysis:
  - Analyze the digested peptides by LC-MS/MS.
- Data Analysis:
  - Use specialized software to identify the crosslinked peptides from the MS/MS data. This software searches for peptide pairs that are covalently linked by the mass of the crosslinker.

# Visualizing Workflows and Pathways Genetic Code Expansion for UAA Incorporation

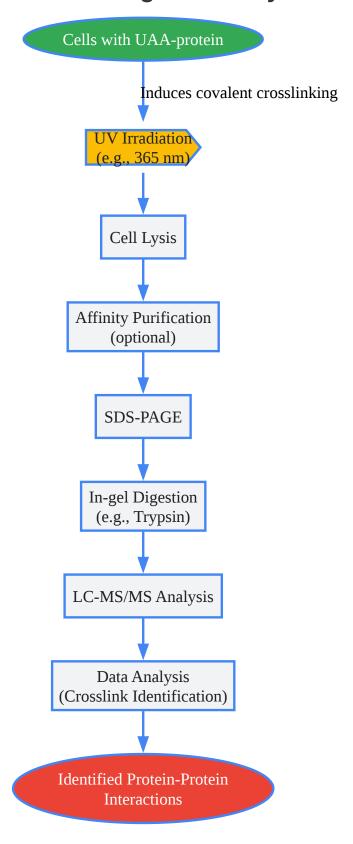


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Caption: Workflow for genetic code expansion to incorporate unnatural amino acids.



# In Vivo Photo-Crosslinking and Analysis



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Caption: General workflow for in vivo photo-crosslinking and mass spectrometry analysis.

# **Applications in Research and Drug Development**

In vivo photo-crosslinking is a versatile tool with broad applications:

- Mapping Protein-Protein Interaction Networks: It allows for the identification of direct and transient protein-protein interactions within their native cellular context.[4]
- Characterizing Protein-Nucleic Acid Interactions: This technique can be used to map the binding sites of proteins on DNA or RNA in living cells.
- Investigating Protein-Lipid Interactions: It enables the study of interactions between proteins and lipids within cellular membranes.
- Drug Target Identification and Validation: Photo-crosslinking can be employed to identify the cellular targets of small molecule drugs. By attaching a photoreactive group to a drug molecule, researchers can covalently link the drug to its binding partners in vivo.
- Structural Biology: The distance constraints obtained from crosslinking experiments can be used to model the three-dimensional structures of protein complexes.

## Conclusion

In vivo photo-crosslinking using genetically encoded unnatural amino acids is a powerful and increasingly utilized technique for the study of biomolecular interactions in their native environment. Its ability to capture transient and dynamic interactions provides invaluable insights into complex biological processes. As new photo-crosslinking amino acids with improved properties are developed and analytical methods become more sensitive, the applications of this technology in basic research and drug discovery will continue to expand.

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